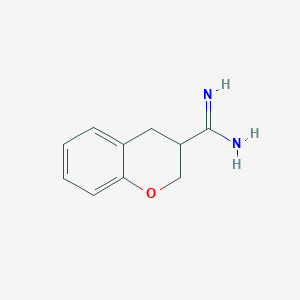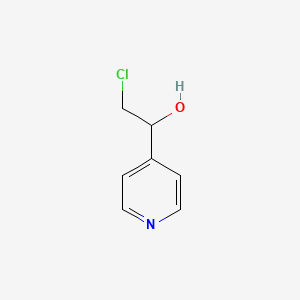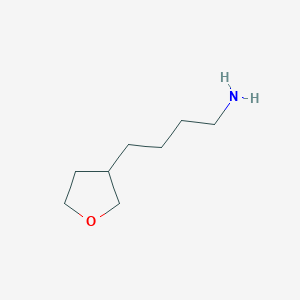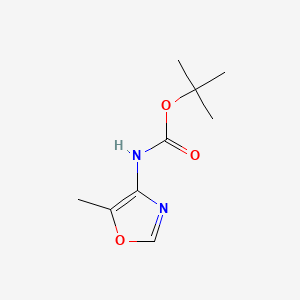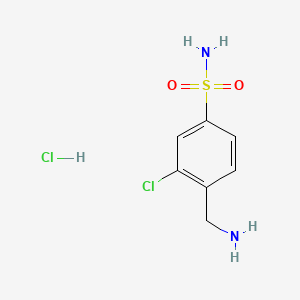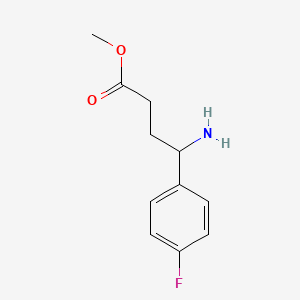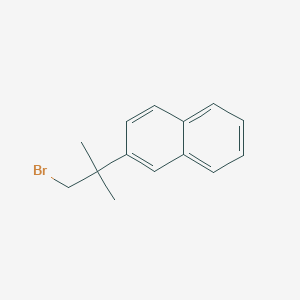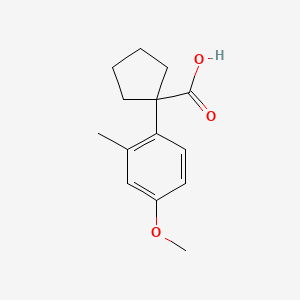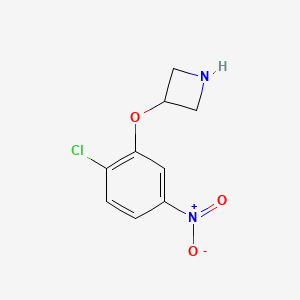
3-(2-Chloro-5-nitrophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-5-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a chloronitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 3-(2-Chloro-5-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-5-nitrophenol with azetidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods for this compound often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3-(2-Chloro-5-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various structures. These polyamines have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chloro-5-nitrophenoxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. These compounds share the characteristic nitrogen-containing ring structure but differ in their substituents and specific properties. The unique combination of the chloronitrophenoxy group with the azetidine ring in this compound distinguishes it from other similar compounds and contributes to its specific chemical behavior and applications .
Eigenschaften
Molekularformel |
C9H9ClN2O3 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
3-(2-chloro-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-2-1-6(12(13)14)3-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChI-Schlüssel |
LOYLBYOWBXBHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


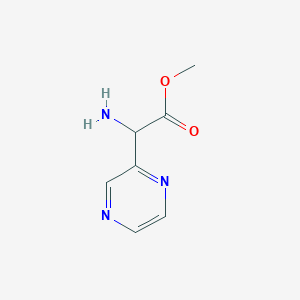
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
